molecular formula C12H18Cl2N2O2 B1438091 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride CAS No. 887445-00-3

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride

Cat. No.: B1438091
CAS No.: 887445-00-3
M. Wt: 293.19 g/mol
InChI Key: WVZOJODGCYULCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C12H16N2O2•2HCl and a molecular weight of 293.2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 293.2 . It is a solid at room temperature . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the current resources.

Scientific Research Applications

Cancer Treatment Research

1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride has been explored for its potential in cancer treatment. An example is the study of compounds inhibiting Aurora A, an enzyme involved in cancer cell proliferation. Such compounds, structurally related to this compound, may be beneficial in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. For instance, studies on new pyridine derivatives have revealed variable and modest activity against bacteria and fungi, indicating potential applications in antimicrobial therapies (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anticancer Activity

Compounds structurally similar to this compound have been synthesized and evaluated for anticancer activity. Some of these compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting potential applications in oncology (Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013).

Spectroscopic and Quantum Chemical Studies

Spectroscopic properties of compounds related to this compound have been studied, providing insights into their electronic structures and interactions. Such research is crucial for understanding the properties of these compounds at a molecular level (P. Devi, A. Bishnoi, S. Fatma, 2020).

Synthesis of Piperidine Derivatives

Studies have been conducted on the synthesis of various piperidine derivatives, which are important in medicinal chemistry. These derivatives are valuable intermediates in the production of a broad range of amines containing a substituted piperidine subunit (H. P. Acharya, D. Clive, 2010).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOJODGCYULCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171690-17-7
Record name 1-[(pyridin-3-yl)methyl]piperidine-3-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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